molecular formula C14H7NO6 B10760208 1,8-DI-Hydroxy-4-nitro-anthraquinone

1,8-DI-Hydroxy-4-nitro-anthraquinone

Cat. No.: B10760208
M. Wt: 285.21 g/mol
InChI Key: RIYCICFDXLNQPV-UHFFFAOYSA-N
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Description

1,8-Di-Hydroxy-4-Nitro-Anthraquinone is a synthetic, nitrated anthraquinone derivative of significant interest in biochemical and pharmacological research. This compound serves as a valuable scaffold in the exploration of novel therapeutic agents and their mechanisms of action. Key Research Applications & Value: Antibacterial Research: Nitrated anthraquinones like DHDNA (1,8-dihydroxy-4,5-dinitroanthraquinone) have demonstrated promising bacteriostatic activity against Gram-positive bacteria , including Staphylococcus aureus and Enterococcus faecalis . Research indicates its potential mechanism involves the inhibition of the essential bacterial enzyme phosphopantetheine adenylyltransferase (PPAT) , a key player in coenzyme A biosynthesis . Enzyme Inhibition Studies: The compound is recognized for its ability to interact with nucleotide-binding sites of enzymes. It has been identified as a ligand for Casein Kinase II Subunit Alpha (CK2α) , a serine/threonine-protein kinase implicated in critical cellular processes such as cell cycle progression, apoptosis, and DNA damage response . This makes it a compound of interest in cancer and cell signaling research. Materials Science: Derivatives of this compound, specifically its lead complexes, find application in specialized areas like combustion catalysts for solid propellants . The presence of both hydroxyl and nitro functional groups on the anthraquinone core is crucial for its bioactivity, influencing its electronic properties and binding affinity to biological targets . Disclaimer: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydroxy-1-nitroanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7NO6/c16-8-3-1-2-6-10(8)14(19)12-9(17)5-4-7(15(20)21)11(12)13(6)18/h1-5,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYCICFDXLNQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 1,8 Di Hydroxy 4 Nitro Anthraquinone and Its Analogues

Established Synthetic Routes to 1,8-Dihydroxy-4-nitro-anthraquinone

The primary and most direct method for synthesizing 1,8-dihydroxy-4-nitro-anthraquinone involves the electrophilic nitration of its precursor, 1,8-dihydroxyanthraquinone.

Nitration of 1,8-Dihydroxyanthraquinone Precursors

The synthesis of 1,8-dihydroxy-4-nitro-anthraquinone is typically achieved through the selective nitration of 1,8-dihydroxyanthraquinone (also known as chrysazin). This reaction leverages the directing effects of the existing hydroxyl groups on the anthraquinone (B42736) core. The hydroxyl groups are activating and ortho-, para-directing, making the C4 position susceptible to electrophilic attack by the nitronium ion (NO₂⁺).

The reaction is generally carried out using a nitrating agent such as nitric acid, often in a strong acid solvent like concentrated sulfuric acid to facilitate the formation of the nitronium ion. wikipedia.org The conditions must be carefully controlled to favor mono-nitration and prevent the formation of dinitrated or other over-nitrated byproducts.

A more aggressive nitration, for instance using fuming nitric acid in concentrated sulfuric acid, can lead to the formation of polynitrated derivatives like 1,8-dihydroxy-2,4,5,7-tetranitro-9,10-anthraquinone. rsc.org In one documented procedure, 1,8-dihydroxyanthraquinone is dissolved in concentrated sulfuric acid, and fuming nitric acid is added. The mixture is stirred for a couple of hours before being poured into ice to precipitate the tetranitrated product. rsc.org

Synthesis of Dihydroxy-nitro-anthraquinone Derivatives

Further modification of the anthraquinone scaffold can be achieved through various synthetic pathways, including multiple nitrations and subsequent functionalization of the nitro and hydroxyl groups.

Dinitration Pathways and Regioselectivity (e.g., 1,8-Dihydroxy-4,5-dinitroanthraquinone)

The synthesis of 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) is a prime example of controlled dinitration. This compound can be obtained by the "direct nitration" of 1,8-dihydroxyanthraquinone. libretexts.orgresearchgate.net The regioselectivity of this reaction is high, yielding primarily the 4,5-dinitro product. The process often involves the use of boric acid in concentrated sulfuric acid or oleum. libretexts.orgresearchgate.net The boric acid is thought to form a chelate with the 1,8-dihydroxyanthraquinone, protecting the hydroxyl groups and directing the nitration to the 4 and 5 positions.

An alternative precursor is 1,8-dimethoxyanthraquinone, where the hydroxyl groups are protected as methyl ethers. This substrate is nitrated in sulfuric acid, followed by saponification (cleavage) of the methoxy (B1213986) groups to yield the final dihydroxy-dinitro product. libretexts.orgresearchgate.net Despite the high regioselectivity, minor by-products such as the 2,5-dinitro isomer and 2,4,5-trinitro derivatives can be formed. researchgate.net A key optimization in this synthesis involves adjusting the final sulfuric acid concentration by adding a controlled amount of water. This causes the desired 4,5-dinitro-1,8-dihydroxyanthraquinone to crystallize out of the solution, allowing for its separation in high purity (95-99%). libretexts.orgresearchgate.net

PrecursorReagentsKey ConditionsProductPurityByproducts
1,8-DihydroxyanthraquinoneBoric acid, 20% Oleum, Mixed acid (33% HNO₃, 67% H₂SO₄), WaterNitration at 0-5°C, then water addition and heating to 100°C1,8-Dihydroxy-4,5-dinitroanthraquinone99.2%0.5% 2,5-dinitro isomer, 0.2% 2,4,5-trinitro derivative
1,8-Dimethoxyanthraquinone96% Sulfuric acid, Mixed acid (33% HNO₃, 67% H₂SO₄)Nitration at 0-5°C, then heating to 100-105°C for saponification1,8-Dihydroxy-4,5-dinitroanthraquinone98.7%1% 2,5-dinitro isomer

Functionalization Reactions via Nitro and Hydroxyl Groups

The nitro and hydroxyl groups on the anthraquinone skeleton are versatile handles for further chemical modifications. wikipedia.org These groups can undergo various reactions, such as nucleophilic substitution, to introduce new functionalities. wikipedia.org For instance, dinitroanthraquinones can be converted to their corresponding dialkoxy derivatives. The treatment of 1,5- or 1,8-dinitroanthraquinone (B85473) with methanolic caustic (potassium hydroxide (B78521) in methanol) can replace the nitro groups with methoxy groups. nih.gov This nucleophilic aromatic substitution provides a pathway to intermediates that can be used in the synthesis of dyes and other complex molecules. nih.govnih.gov

Derivatization Strategies (e.g., Amino-substituted, Phenylamino (B1219803), Alkynyl)

Amino and Phenylamino Derivatives: The nitro group can be reduced to an amino group, which can then be further derivatized. More commonly, the nitro group itself can be displaced by an amine via nucleophilic aromatic substitution. This is a key reaction in the synthesis of many commercial dyes. A prominent example is the synthesis of 1,8-dihydroxy-4-nitro-5-(phenylamino)anthraquinone, also known as Disperse Blue 77. googleapis.comresearchgate.net This compound is formed by reacting 1,8-dihydroxy-4,5-dinitroanthraquinone with aniline, where one of the nitro groups is substituted by a phenylamino group. Other substituted anilines can be used to create a variety of colored compounds, such as 1,8-Dihydroxy-4-((2-(2-hydroxyethyl)phenyl)amino)-5-nitroanthraquinone. Furthermore, the synthesis of various 1,8-diaminoanthraquinone (B86578) derivatives has been explored for their potential cytotoxic activities against cancer cell lines.

Alkynyl Derivatives: The introduction of alkynyl groups onto the anthraquinone core is a powerful strategy for creating extended π-conjugated systems for materials science applications or for building complex molecules. While direct alkynylation of 1,8-dihydroxy-4-nitro-anthraquinone is not commonly reported, a plausible and potent strategy would involve the Sonogashira coupling reaction. wikipedia.orglibretexts.org This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate. wikipedia.orglibretexts.org

To prepare an alkynyl derivative of 1,8-dihydroxy-4-nitro-anthraquinone, a synthetic sequence would likely first involve the introduction of a halogen (e.g., bromine or iodine) onto the anthraquinone ring at a desired position. This halogenated intermediate could then be coupled with a terminal alkyne under standard Sonogashira conditions to yield the target alkynyl-substituted anthraquinone. The mild reaction conditions of the Sonogashira coupling make it suitable for use on complex, functionalized molecules. wikipedia.org

Advanced Synthetic Techniques and Reaction Optimization

Modern organic synthesis seeks to improve efficiency, selectivity, and environmental sustainability. For anthraquinone derivatives, this includes optimizing reaction conditions and employing novel synthetic strategies.

A key optimization technique in the synthesis of 1,8-dihydroxy-4,5-dinitroanthraquinone is the controlled crystallization of the product by adjusting the acidity of the reaction medium. By carefully adding water to the sulfuric acid solution post-nitration, the solubility of the desired 4,5-dinitro isomer is significantly reduced, causing it to precipitate while isomeric impurities remain in solution. researchgate.net This method allows for the isolation of a high-purity product without the need for complex chromatographic separation. libretexts.orgresearchgate.net

Another advanced approach in anthraquinone synthesis involves the use of aryne chemistry. For example, an unambiguous synthesis of 1,8-dihydroxy-4-methylanthraquinone (a related analogue) was achieved through a two-step process. The key step involved an aryne reaction between 4-methoxy-3-cyanophthalide and 2-bromo-4-methylanisole (B1265754) to construct the anthraquinone skeleton, followed by demethylation to yield the final product. Such methodologies offer alternative routes to specifically substituted anthraquinones that may be difficult to access through classical electrophilic substitution reactions.

Purification and Isolation Methodologies in Research Synthesis

The purification and isolation of 1,8-dihydroxy-4-nitro-anthraquinone and its analogues are critical steps in their synthesis to ensure the removal of unreacted starting materials, isomeric byproducts, and other impurities. Various chromatographic and non-chromatographic techniques are employed, tailored to the specific physicochemical properties of the target compound and the nature of the impurities.

A common strategy for the purification of nitroanthraquinones involves treatment with a base in a suitable solvent. This method leverages the different solubilities of the desired 1-nitroanthraquinone (B1630840) and its byproducts, such as dinitroanthraquinones and hydroxy derivatives. In a typical procedure, the crude product is dissolved in a solvent and treated with a base at an elevated temperature. This process often results in the precipitation of the impurities, while the target 1-nitroanthraquinone remains in solution. The purified compound can then be isolated by filtration and subsequent precipitation or evaporation of the solvent. For instance, crude 1-nitroanthraquinone can be purified to approximately 98% purity with a yield of 93-95% using this approach. google.com

Column chromatography is a widely used technique for the separation and purification of anthraquinone derivatives. arkat-usa.org Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). arkat-usa.org The choice of solvent system is crucial for achieving good separation. For instance, the separation of 1,8-dihydroxyanthraquinone derivatives has been successfully achieved using silica gel column chromatography.

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis and purification of anthraquinone derivatives. rsc.orgrsc.org Reversed-phase columns, such as C18, are frequently used with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and water, often with the addition of an acid like formic acid to improve peak shape. rsc.org This technique offers high resolution and is suitable for both analytical and preparative scale separations.

Centrifugal partition chromatography (CPC) has emerged as a valuable technique for the preparative-scale separation of fungal anthraquinones. nih.gov This method utilizes a biphasic solvent system and has been shown to effectively fractionate complex mixtures of anthraquinone derivatives, including glycosylated and carboxylic acid-substituted analogues. nih.gov A notable solvent system for this purpose is a mixture of chloroform, ethyl acetate, methanol, water, and acetic acid. nih.gov

Other chromatographic methods, such as thin-layer chromatography (TLC) and paper chromatography, are also employed, particularly for analytical purposes and for monitoring the progress of reactions and purifications. nih.govresearchgate.net

The table below summarizes various purification methodologies used for anthraquinone derivatives as reported in research literature.

Compound/AnaloguePurification MethodStationary Phase/Solvent SystemReported Purity/YieldReference
1-NitroanthraquinoneBase treatment and filtrationNot specified solvent, sodium hydroxide~98% purity, 93-95% yield google.com
1,8-Dimethoxy-4-methylanthraquinoneColumn ChromatographySilica gel, hexane/ethyl acetate (4:1)15% yield arkat-usa.org
1,8-Dihydroxy-4-methylanthraquinoneColumn ChromatographySilica gel49% yield arkat-usa.org
Fungal Anthraquinones (e.g., Emodin (B1671224) derivatives)Centrifugal Partition Chromatography (CPC)Chloroform/ethyl acetate/methanol/water/acetic acid (3:1:3:2:1, v/v/v/v/v)Effective fractionation achieved nih.gov
Anthraquinone Derivatives (General)High-Performance Liquid Chromatography (HPLC)C18 column, acetonitrile/0.1% formic acid (gradient)Analytical separation rsc.org
6-Methyl-rhein and 6-Methyl-aloe-emodinSilica Gel Column ChromatographySilica gelNot specified

Advanced Spectroscopic and Computational Structural Elucidation in 1,8 Di Hydroxy 4 Nitro Anthraquinone Research

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone in the study of 1,8-dihydroxy-4-nitro-anthraquinone, offering empirical data on its molecular and electronic structure.

Interactive Table: Crystallographic Data for a Related Anthraquinone (B42736) Derivative

Table 1. Example crystallographic data for a related compound, 1,8-Dihydroxy-2,4,5,7-tetranitro-9,10-anthraquinone, illustrating typical parameters obtained from X-ray analysis. nih.govresearchgate.net
ParameterValue
Molecular FormulaC₁₄H₄N₄O₁₂
Crystal SystemMonoclinic
V (ų)1515.9
Z4
Key FeatureIntramolecular hydrogen bonds to the same carbonyl O atom

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule in solution. For 1,8-dihydroxy-4-nitro-anthraquinone, ¹H and ¹³C NMR spectra would confirm the aromatic substitution pattern and the presence of hydroxyl protons.

However, NMR characterization of anthraquinones can present challenges. These include:

Solubility: Anthraquinone derivatives often have poor solubility in common NMR solvents, which can lead to low signal-to-noise ratios.

Signal Assignment: The complex, coupled aromatic spin systems can make unambiguous assignment of proton and carbon signals difficult without advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Paramagnetic Effects: If trace metal impurities are present, they can cause significant line broadening, obscuring spectral details.

Hydrogen Bonding: The chemical shifts of the hydroxyl protons are highly sensitive to solvent, concentration, and temperature due to intra- and intermolecular hydrogen bonding. The intramolecularly bonded hydroxyl protons are expected to appear significantly downfield.

While experimental data is not widely published, predicted NMR spectra are available in databases and serve as a useful reference. drugbank.com For instance, in related compounds, ¹³C NMR signals for the carbonyl carbons are typically found at highly deshielded values (e.g., 182-193 ppm). researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 1,8-dihydroxy-4-nitro-anthraquinone is dominated by characteristic absorptions corresponding to its key functional groups. Based on studies of closely related anthraquinones, the expected vibrational modes are well-defined. researchgate.netnsf.gov

Interactive Table: Expected FTIR Vibrational Frequencies

Table 2. Key expected IR absorption bands for 1,8-dihydroxy-4-nitro-anthraquinone based on typical functional group frequencies and data from related compounds.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Comment
O-H (hydroxyl)Stretching3100 - 3500Broad band, indicative of strong intramolecular hydrogen bonding.
C=C (aromatic)Stretching1580 - 1620Characteristic of the anthraquinone core.
C=O (quinone)Stretching1620 - 1680Two distinct bands may appear; the hydrogen-bonded carbonyl is shifted to lower frequency.
N-O (nitro)Asymmetric Stretching1500 - 1560Strong absorption.
N-O (nitro)Symmetric Stretching1300 - 1370Strong absorption.

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of an anthraquinone derivative typically displays several absorption bands corresponding to π → π* and n → π* transitions. nih.gov The position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone skeleton. nih.gov

For 1,8-dihydroxy-4-nitro-anthraquinone, the hydroxyl groups act as auxochromes and the nitro group as a chromophore, both significantly modifying the electronic structure compared to the parent anthraquinone. This leads to a bathochromic (red) shift of the absorption bands into the visible region, which is responsible for the compound's color. The solvent environment can also influence the spectrum; polar solvents can stabilize the excited state, leading to further shifts in absorption maxima. nih.gov

Interactive Table: Typical Electronic Transitions in Substituted Anthraquinones

Table 3. General absorption bands observed in UV-Vis spectra of substituted anthraquinones. nih.gov
Wavelength Range (nm)Electronic TransitionCharacteristics
220 - 260π → πHigh intensity, related to the benzene (B151609) rings.
260 - 350π → πRelated to the quinone system.
> 400n → π* and Intramolecular Charge Transfer (ICT)Lower intensity, highly sensitive to substituents and solvent. Gives rise to the visible color.

This advanced technique is used to study ultrafast processes that occur after a molecule absorbs light. In molecules like 1,8-dihydroxyanthraquinone (DHAQ), the parent compound to the title molecule, picosecond spectroscopy has been crucial in studying Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netacs.orgnih.gov

Upon photoexcitation, a proton from one of the hydroxyl groups can transfer to the adjacent carbonyl oxygen. researchgate.net Studies on DHAQ suggest the existence of a double-minimum potential energy surface in the first excited state (S₁), corresponding to the initial 9,10-quinone form and the proton-transferred 1,10-quinone tautomer. acs.orgnih.gov Time-resolved fluorescence can measure the lifetimes of these excited states, providing direct insight into the kinetics of the ESIPT process. The presence of the electron-withdrawing nitro group in 1,8-dihydroxy-4-nitro-anthraquinone is expected to modulate these dynamics by altering the acidity of the hydroxyl protons and the energetics of the excited states.

Quantum-Chemical and Computational Investigations

Computational chemistry provides theoretical insights that complement and help interpret experimental data. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for studying 1,8-dihydroxy-4-nitro-anthraquinone.

These computational approaches are used to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure, including bond lengths and angles, which can be compared with X-ray crystallography data.

Predict Spectroscopic Properties: Simulate IR and UV-Vis spectra. nsf.govnih.gov Calculated vibrational frequencies can aid in the assignment of experimental FTIR bands, while TD-DFT can predict the energies of electronic transitions, helping to interpret UV-Vis spectra. nsf.govnih.gov

Analyze Electronic Structure: Determine the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This is fundamental to understanding the molecule's reactivity and its electronic absorption properties.

Model Reaction Pathways: Investigate the potential energy surfaces for processes like ESIPT. acs.org Calculations can map the energy profile of the proton transfer, determine the energy barrier, and characterize the structures of the transition state and the tautomeric product, providing a detailed mechanistic understanding of the excited-state dynamics. researchgate.net

Simulate Molecular Interactions: Techniques like molecular docking and molecular dynamics can be used to predict how the molecule might interact with biological targets, such as enzymes or DNA, as has been done for related nitro-anthraquinones. nih.gov

By combining these advanced spectroscopic and computational methods, researchers can build a comprehensive model of the structure, properties, and behavior of 1,8-dihydroxy-4-nitro-anthraquinone.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. For anthraquinone derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov Studies on analogous compounds, such as 1,8-dihydroxy-9,10-anthraquinone, reveal that the presence of hydroxyl and nitro groups significantly influences the geometric and electronic structure of the anthraquinone core. nih.govnih.gov These substituents introduce strong intramolecular hydrogen bonds and alter the electron distribution across the fused ring system.

Time-Dependent DFT (TD-DFT) extends these methods to study molecules in their electronically excited states. This is particularly important for understanding the photophysical properties of dyes and pigments. TD-DFT calculations on 1,8-dihydroxy-anthraquinone have shown that upon electronic excitation, an Excited-State Intramolecular Proton Transfer (ESIPT) can occur, where a proton is transferred from a hydroxyl group to a carbonyl oxygen. nih.govmdpi.com This phenomenon is critical in pathways of photochemical degradation and affects the color and stability of the compound.

Møller-Plesset Second-Order Perturbation Theory (MP2) Applications

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to more accurately account for electron correlation, which is crucial for describing non-covalent interactions. wikipedia.org The second-order level, MP2, offers a good balance between computational cost and accuracy and is frequently used to study systems with significant electron correlation effects, such as those involving hydrogen bonds. q-chem.comsmu.edu

In the context of anthraquinone research, MP2 has been applied to investigate the properties of intramolecular hydrogen bonds in compounds like 1,8-dihydroxy-9,10-anthraquinone. nih.govnih.gov These calculations help to accurately determine the energetics of proton transfer pathways and the strength of the hydrogen bonds, providing a higher level of theory to validate or refine DFT results. The application of MP2 confirms the strong, resonance-assisted nature of the hydrogen bonds in these systems. nih.gov

Atoms in Molecules (AIM) and Electron Localization Function (ELF) Analyses

To gain deeper insight into the nature of chemical bonds and non-covalent interactions, topological analyses of the electron density are employed. The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. wikipedia.org By locating critical points in the electron density, AIM can characterize bond paths and quantify the nature of interactions. nih.gov In studies of 1,8-dihydroxy-anthraquinone and its dinitro derivative, AIM analysis has been used to characterize the strong intramolecular hydrogen bonds, confirming their covalent character. nih.govmdpi.comnih.gov

The Electron Localization Function (ELF) provides a complementary perspective by mapping the likelihood of finding an electron pair. wikipedia.org It offers a visual representation of core electrons, covalent bonds, and lone pairs in a chemically intuitive manner. wikipedia.orgjussieu.fr For substituted anthraquinones, ELF analysis clearly visualizes the bonding patterns within the molecule and the electron populations involved in the intramolecular hydrogen bonds, corroborating the findings from AIM. nih.govmdpi.com

Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Interactions

Understanding how molecules interact with each other is key to predicting their behavior in condensed phases, such as crystal structures or biological environments. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for directly calculating the interaction energy between molecules and decomposing it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). wikipedia.org

SAPT has been applied to dimers of 1,8-dihydroxy-anthraquinone to elucidate the forces governing their self-assembly. nih.govmdpi.com These studies reveal that while weak hydrogen bonds can play a role in the specific orientation of the molecules, the primary factor responsible for stacking and crystal organization is the dispersion force. nih.govnih.gov This insight is crucial for crystal engineering and understanding ligand-receptor binding.

Interaction ComponentDescriptionRelevance to Anthraquinones
Electrostatics Interaction between the static charge distributions of the molecules.Contributes to the orientation of polar molecules.
Exchange Purely quantum mechanical repulsive force due to the Pauli exclusion principle.Prevents molecules from collapsing into each other.
Induction Attractive interaction arising from the polarization of one molecule by the electric field of another.Minor but significant contribution to binding.
Dispersion Attractive interaction due to correlated fluctuations in the electron clouds of the molecules.The dominant attractive force in the stacking of anthraquinone rings. nih.govnih.gov

Molecular Dynamics Simulations (e.g., Car–Parrinello MD)

While the methods above describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the time evolution of molecular systems. nih.gov Ab initio MD methods, such as Car–Parrinello Molecular Dynamics (CPMD), calculate the forces on the atoms "on the fly" from electronic structure theory (typically DFT), allowing for the simulation of chemical reactions and proton dynamics without reliance on empirical force fields. wikipedia.org

CPMD simulations have been performed on 1,8-dihydroxy-anthraquinone and related compounds to study the dynamics of the protons in the intramolecular hydrogen bridges. nih.govmdpi.com These simulations can reveal whether protons are statically bound to the donor atom, transfer to the acceptor atom, or are shared between them. For 1,8-dihydroxy-anthraquinone in the crystalline phase, CPMD results have indicated significant bridged proton-sharing, a dynamic process that is averaged out in static crystal structures. nih.gov

In Silico Screening and Molecular Docking Studies

In silico techniques like virtual screening and molecular docking are essential tools in drug discovery for identifying potential inhibitors of biological targets. mdpi.comrjpharmacognosy.irnih.gov These methods computationally predict the binding affinity and mode of interaction between a small molecule and a protein's active site.

Notably, 1,8-dihydroxy-4-nitro-anthraquinone has been identified as a potent inhibitor of casein kinase-2 (CK2), a protein kinase implicated in various diseases, including cancer. nih.govresearchgate.net Research comparing it to its parent compound, 1,8-dihydroxyanthraquinone, demonstrated that the addition of the nitro group enhances inhibitory activity. nih.gov This increased potency is attributed to the electron-withdrawing and resonance effects of the nitro group, which enhance the polarization of the hydroxyl substituents, leading to stronger interactions with the kinase's ATP-binding site. researchgate.net Docking studies on various anthraquinones have helped to elucidate the key interactions, such as hydrogen bonds and aromatic stacking, that are crucial for their inhibitory effects on enzymes like DNA gyrase and various kinases. researchgate.netnih.govnih.gov

CompoundTarget EnzymeBinding Affinity / ActivityKey Interactions
1,8-dihydroxy-4-nitro-anthraquinoneCasein Kinase-2 (CK2)Higher inhibitory activity than the non-nitrated analog. nih.govEnhanced H-bonding due to polarization by the nitro group. researchgate.net
Emodin (B1671224)Casein Kinase-2 (CK2)Competitive inhibitor. nih.govBinds to the ATP binding site. nih.gov
ChrysophanolDNA Gyrase BIC50 = 1.5 µM. mdpi.comHydrogen bonds with key amino acid residues (e.g., Asp79). nih.gov
1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754)Phosphopantetheine adenylyltransferase (PPAT)Identified as a promising inhibitor. nih.govHydrogen bonds from hydroxyl and nitro groups. nih.gov

Analysis of Intra- and Intermolecular Interactions

The physicochemical and biological properties of 1,8-dihydroxy-4-nitro-anthraquinone are governed by a combination of strong intramolecular forces and weaker, but collectively significant, intermolecular interactions.

Intramolecular Interactions: The most dominant feature of the molecule's structure is the presence of strong intramolecular hydrogen bonds. The hydroxyl groups at the 1 and 8 positions form hydrogen bonds with the adjacent carbonyl oxygens at the 9 and 10 positions, respectively. Computational studies on analogous structures confirm that these are not simple hydrogen bonds but are strengthened by electron delocalization within the quasi-rings formed by the H-O···C=O linkage. nih.gov This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), significantly stabilizes the molecule's planar conformation and influences the acidity of the hydroxyl protons and the electronic properties of the entire system. The nitro group at position 4 further modulates this electronic structure through its strong electron-withdrawing nature.

Hydrogen Bonding Networks (Intramolecular and Intermolecular)

The presence of hydroxyl and carbonyl groups in the peri-positions of the anthraquinone scaffold, specifically in the 1,8-dihydroxy substituted pattern, facilitates the formation of strong intramolecular hydrogen bonds. These interactions create stable six-membered quasi-rings, a structural motif that significantly influences the molecule's geometry and electronic properties. In the parent compound, 1,8-dihydroxy-9,10-anthraquinone, these are classified as Resonance-Assisted Hydrogen Bonds (RAHBs), a category of strong, covalent-like hydrogen bonds enhanced by π-electron delocalization within the chelate ring. nih.gov

The introduction of a nitro group at the 4-position introduces a powerful electron-withdrawing entity that perturbs the electron density across the entire anthraquinone system. This perturbation modulates the strength of the existing intramolecular hydrogen bonds. Computational studies on related nitro-substituted anthraquinones indicate that the presence of nitro groups is critical for establishing specific molecular interactions. nih.gov While the primary intramolecular hydrogen bonds are between the hydroxyl protons and the adjacent carbonyl oxygens (O1-H···O9 and O8-H···O10), the 4-nitro group can influence the acidity of the hydroxyl protons and the basicity of the carbonyl oxygens through its inductive and resonance effects.

While intramolecular forces dominate the core structure, intermolecular hydrogen bonding can play a role in the solid state or in specific solvent environments. However, the chelation via intramolecular RAHBs typically reduces the propensity for the hydroxyl groups to participate in intermolecular networks. Spectroscopic evidence, such as the characteristic downfield shift of the hydroxyl protons in ¹H NMR spectra and a redshift of the O-H stretching frequency in infrared (IR) spectroscopy, confirms the presence and strength of these intramolecular bonds. nih.gov

Table 1: Characteristics of Hydrogen Bonding in 1,8-Dihydroxy-anthraquinone Analogs
Interaction TypeParticipating GroupsDescriptionSpectroscopic EvidenceReference
Intramolecular RAHB1-OH and 9-C=O; 8-OH and 10-C=OFormation of two stable six-membered quasi-rings. The hydrogen bond is strengthened by π-conjugation within the ring system.Downfield ¹H NMR shift for OH protons; Redshift in O-H stretching frequency (IR). nih.gov
Influence of 4-NO₂ Group-NO₂, -OH, -C=OThe electron-withdrawing nature of the nitro group modulates the electron density of the aromatic system, thereby influencing the acidity of the OH protons and the strength of the RAHB.Theoretical calculations show significant changes in charge distribution upon nitration. nih.govresearchgate.net
Intermolecular H-BondingHydroxyl or Nitro Groups with Solvent/Other MoleculesGenerally weak or non-existent in the solid state due to the dominance of strong intramolecular H-bonds. Can occur in protic solvents.Solvatochromic shifts in UV-Vis spectroscopy. nih.gov

Proton Transfer Mechanisms (e.g., Excited-State Intramolecular Proton Transfer)

A significant photophysical process observed in molecules with intramolecular hydrogen bonds, such as 1,8-dihydroxyanthraquinone, is Excited-State Intramolecular Proton Transfer (ESIPT). scilit.comresearchgate.net This process involves the ultrafast transfer of a proton from the donor (hydroxyl group) to the acceptor (carbonyl group) upon photoexcitation. nih.govresearchgate.net For the parent compound, 1,8-dihydroxyanthraquinone (1,8-DHAQ), studies have confirmed a double-minimum potential energy surface in the first excited singlet state (S₁). nih.govacs.org

Upon absorption of light, the molecule is excited from its ground state normal form (N) to the excited state (N). From N, an ultrafast and often barrierless proton transfer occurs to form a transient tautomeric species (T*) in the excited state. nih.govacs.org This tautomer is responsible for a characteristic fluorescence emission that is significantly redshifted (a large Stokes shift) relative to the absorption of the normal form. researchgate.net The process for 1,8-DHAQ involves the transfer of a proton from a hydroxyl group to the adjacent carbonyl, resulting in a transient 1,10-quinone (tautomer) structure from the initial 9,10-quinone (normal) structure. nih.govacs.org

The introduction of the 4-nitro group in 1,8-dihydroxy-4-nitro-anthraquinone is expected to significantly impact the ESIPT dynamics. The strong electron-withdrawing character of the nitro group can alter the relative acidities and basicities of the functional groups in both the ground and excited states. researchgate.net This can affect the driving force for the proton transfer, the energy barrier of the reaction, and the relative stabilities of the N* and T* states, thereby modulating the quantum yield and wavelength of the tautomer fluorescence. nih.gov While direct time-resolved spectroscopic data on 1,8-dihydroxy-4-nitro-anthraquinone is limited, the principles of ESIPT established for the parent 1,8-DHAQ provide a robust framework for understanding its photophysical behavior. rsc.orgrsc.org

Table 2: Photophysical Parameters Related to ESIPT in 1,8-Dihydroxyanthraquinone (1,8-DHAQ)
ParameterDescriptionObservation in 1,8-DHAQPotential Influence of 4-NO₂ GroupReference
ExcitationTransition from ground state (S₀) to excited state (S₁).Vertical absorption to the 9,10-quinone "normal" form (N).Shifts in absorption maxima due to altered molecular orbital energies. nih.gov
ESIPTProton transfer from hydroxyl to carbonyl in the S₁ state.Ultrafast transfer from the N form to the 1,10-quinone "tautomer" form (T). Confirmed double-minimum S₁ potential.Modification of the ESIPT barrier and driving force due to electronic perturbation. nih.govacs.org
EmissionRadiative decay from the excited state.Dual fluorescence is sometimes observed, but tautomer (T) emission dominates, showing a large Stokes shift.Changes in the wavelength and quantum yield of the tautomer fluorescence. scilit.comresearchgate.net
Non-radiative DecayDeactivation of the excited state without light emission.Internal conversion and intersystem crossing compete with fluorescence.The nitro group can introduce new non-radiative decay channels, potentially quenching fluorescence.

Conformational Analysis and Electronic Structure Perturbations by Substituents

The fundamental structure of 1,8-dihydroxy-4-nitro-anthraquinone is based on the planar and rigid 9,10-anthraquinone tricyclic system. nih.gov However, the substituents introduce significant electronic and minor conformational perturbations. The hydroxyl (-OH) groups at the 1 and 8 positions and the nitro (-NO₂) group at the 4 position exert powerful and opposing electronic effects that shape the molecule's reactivity and spectroscopic properties. libretexts.org

Electronic Effects:

Hydroxyl Groups (-OH): These act as strong activating groups. They are electron-withdrawing through the inductive effect due to oxygen's electronegativity but are powerful electron-donating groups through the resonance effect, where the oxygen lone pairs delocalize into the aromatic ring. libretexts.org

Carbonyl Groups (C=O): The two ketone groups are strongly deactivating, withdrawing electron density from the aromatic system through both inductive and resonance effects. libretexts.org

Nitro Group (-NO₂): This is one of the strongest electron-withdrawing groups, deactivating the ring through both a powerful inductive effect and a resonance effect. researchgate.net Its presence significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), impacting the molecule's electrochemical and spectroscopic properties. rsc.org

The electronic structure of 1,8-dihydroxy-4-nitro-anthraquinone is thus a result of the complex interplay between the electron-donating hydroxyl groups and the electron-withdrawing carbonyl and nitro groups. This "push-pull" nature creates a highly polarized molecule.

Conformational Analysis: While the anthraquinone core is largely planar, substituents like the nitro group can exhibit some conformational flexibility. nih.gov In sterically crowded related molecules, such as 1,8-dihydroxy-2,4,5,7-tetranitro-9,10-anthraquinone, crystallographic data shows that the nitro groups are twisted significantly with respect to the mean plane of the aromatic ring system. semanticscholar.org This twisting is a compromise between achieving maximal π-orbital overlap (favoring planarity) and minimizing steric repulsion. Such a conformational change can disrupt conjugation, thereby modifying the electronic and photophysical properties of the molecule.

Table 3: Substituent Effects on the Electronic Structure of 1,8-Dihydroxy-4-nitro-anthraquinone
SubstituentPosition(s)Inductive EffectResonance EffectOverall Electronic EffectReference
Hydroxyl (-OH)1, 8Electron-withdrawingStrongly electron-donatingActivating, π-donating libretexts.org
Carbonyl (C=O)9, 10Electron-withdrawingElectron-withdrawingStrongly deactivating, π-withdrawing libretexts.org
Nitro (-NO₂)4Strongly electron-withdrawingStrongly electron-withdrawingVery strongly deactivating, π-withdrawing researchgate.net

Structure Activity Relationship Sar Studies for 1,8 Di Hydroxy 4 Nitro Anthraquinone Derivatives

Influence of Nitro Group Substitution on Biological Potency and Affinity

The presence and position of the nitro group on the anthraquinone (B42736) core are pivotal in modulating the biological activity of 1,8-dihydroxy-4-nitro-anthraquinone and its analogs. The nitro group, being a strong electron-withdrawing group, significantly alters the electronic distribution within the molecule, which can enhance its interaction with biological targets. svedbergopen.comnih.govresearchgate.net

Research has demonstrated that the introduction of nitro groups is directly responsible for the antibacterial effects of certain anthraquinone derivatives. For instance, 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA) has been identified as a new antibacterial agent against Staphylococcus aureus and Enterococcus faecalis. nih.gov Comparative studies showed that the parent compound without nitro groups, 1,8-dihydroxyanthraquinone, exhibited no growth inhibition against these bacteria, underscoring the essential role of the nitro substituents for antibacterial efficacy. nih.gov

Furthermore, the combination of both hydroxyl and nitro groups on the anthraquinone backbone has been found to be crucial for higher binding affinity to specific enzymes in bacteria, such as pantothenate synthetase (PPAT). nih.gov While the hydroxyl groups are the primary contributors to the affinity for E. coli PPAT, the synergistic presence of both hydroxyl and nitro groups is essential for a stronger affinity towards the PPAT of Gram-positive bacteria. nih.gov The nitro group's oxygen can act as a hydrogen bond acceptor, contributing to the molecule's binding potential. nih.gov The mechanism of action for many nitro-containing compounds involves their metabolic reduction to reactive intermediates, including free radicals and reactive oxygen species, which can lead to cellular damage in the target organism. svedbergopen.comnih.gov

In a different context, studies on the carcinogenicity of anthraquinone derivatives in rats and mice have indicated that the presence of a nitro group can alter the target organs of carcinogenicity. nih.gov

Role of Hydroxyl Group Position and Number in Activity Modulation

For example, in the context of antibacterial action against S. aureus and E. faecalis, the hydroxyl groups in 1,8-dihydroxy-4,5-dinitroanthraquinone are vital. One of the hydroxyls acts as a hydrogen bond donor, which is a key interaction for its potential inhibitory effect on the PPAT enzyme. nih.gov The absence of these hydroxyl groups in a compound like 1,8-dinitroanthraquinone (B85473) results in a significantly lower binding affinity for the target enzyme. nih.gov

The position of the hydroxyl groups is also a significant factor. Studies on different anthraquinone derivatives have shown that the presence of hydroxyl groups at specific positions, such as C-1 and C-2, can be essential for activities like breaking bacterial membranes. nih.gov The structural difference of a single hydroxyl group between two anthraquinone derivatives, such as Emodin (B1671224) and Chrysophanol, can lead to different cell death pathways in cancer cells. nih.gov This highlights the subtle yet profound impact of hydroxyl group positioning on the biological outcome.

The hydroxyl groups are also known to be related to a variety of other pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netnumberanalytics.com

Impact of Amino and Other Substituents on Target Interactions

The introduction of amino groups and other substituents to the anthraquinone skeleton can significantly influence the molecule's biological properties and target interactions. Amino-substituted anthraquinones have been reported to exhibit notable antiproliferative activities against various cancer cell lines. nih.gov

The position of the amino substitution affects the electronic properties of the anthraquinone system. For instance, amino-substitution in the γ-position results in a more significant cathodic shift of the reduction potential compared to substitution in the β-position, indicating an increase in the electron density within the aromatic system. rsc.org The number of amino substituents also plays a role; in some cases, increasing the number of amino groups on the anthraquinone structure can reduce cytotoxic activity against certain cancer cell lines. nih.gov

Other substituents, such as halogens, have also been studied. For example, amino or bromo substitutions para to a 1-amino group have been linked to neoplasms in the urinary bladder in rats. nih.gov The introduction of a hydroxyethylphenylamino substituent at position 4 of the 1,8-dihydroxy-5-nitroanthraquinone core is another example of modification aimed at exploring diverse biological activities, including potential anticancer and antimicrobial effects. ontosight.ai The ability of these substituents to form hydrogen bonds can be a crucial factor in their interaction with biological targets. nih.gov

SubstituentPositionObserved EffectReference
Nitro4 and 5Essential for antibacterial activity against S. aureus and E. faecalis nih.gov
Hydroxyl1 and 8Acts as a hydrogen bond donor, crucial for binding to PPAT nih.gov
Amino2Narrows carcinogenicity to the liver in rats nih.gov
Multiple Amino-Can lead to a carcinogenic response in the urinary bladder alone in rats nih.gov
Aminoγ-positionStronger cathodic shift in reduction potential compared to β-position rsc.org
Bromopara to 1-aminoRelated to urinary bladder neoplasms in rats nih.gov

Stereochemical and Conformational Effects on Biological Activity

The three-dimensional structure, including stereochemistry and conformational flexibility, of anthraquinone derivatives can have a significant impact on their biological activity. The planarity of the anthraquinone ring system is a key feature that can influence its interaction with biological macromolecules like DNA. frontiersin.org

For some anthraquinone-based anticancer agents, their mechanism of action involves intercalation into the DNA double helix. This interaction is facilitated by the flat, aromatic structure of the anthraquinone core. frontiersin.org However, this planarity can also contribute to DNA toxicity. frontiersin.org To mitigate this, derivatives with non-planar structures, such as tetrahydroanthraquinones, have been investigated. By hydrogenating one of the benzene (B151609) rings, the planarity is disrupted, which can reduce DNA toxicity while retaining other pharmacological effects. frontiersin.org

The absolute stereoconfiguration of substituents on the anthraquinone scaffold is also a critical factor. For newly isolated anthraquinone derivatives, determining the precise stereochemistry is essential for understanding their biological function. Techniques such as electronic circular dichroism (ECD) in conjunction with quantum chemical calculations are employed to establish the absolute configurations of these molecules. nih.gov These stereochemical details can dictate the specificity and strength of the interaction with a biological target, ultimately influencing the compound's potency and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For anthraquinone derivatives, QSAR studies have been employed to develop predictive models for various properties, including toxicity and physicochemical characteristics like the partition coefficient (log P). nih.gov

In one such study, a QSAR model was developed for a set of forty anthraquinone derivatives. nih.gov The models were built using a hypermolecule scheme, which represents the spatial features of the receptor binding site. These models were then validated through methods like the leave-one-out cross-validation and by using an external test set. nih.gov

Furthermore, molecular docking simulations, which predict the preferred orientation of a molecule when bound to a target, have been used in conjunction with QSAR. nih.gov By docking a series of anthraquinone derivatives to a specific receptor, such as the 3Q3B receptor, researchers can obtain binding energy scores. These scores can then be correlated with experimental data, such as LD50 values, to establish a relationship between the binding affinity and the biological effect. nih.gov Such studies have demonstrated that the toxicity data for a set of anthraquinones are related to their binding energies with the 3Q3B receptor. nih.gov These computational approaches are valuable tools for understanding the SAR of anthraquinone derivatives and for guiding the design of new compounds with desired activities.

Rational Design Principles for Novel Anthraquinone-Based Biologically Active Compounds

The rational design of novel, biologically active compounds based on the anthraquinone scaffold is guided by the principles derived from extensive SAR studies. The anthraquinone moiety serves as a versatile chemical template that can be strategically modified to enhance potency and selectivity for a specific biological target. researchgate.net

A key principle in the design of new anthraquinone-based agents is the targeted modification of functional groups at specific positions. For example, understanding that the nitro group is crucial for the antibacterial activity of 1,8-dihydroxy-4-nitro-anthraquinone allows for the focused synthesis of analogs with varied nitro group substitutions to optimize this effect. nih.gov Similarly, the knowledge of the importance of hydroxyl groups as hydrogen bond donors can guide the placement of these or similar groups to enhance binding affinity to a target enzyme. nih.gov

Another design strategy involves altering the planarity of the anthraquinone system to modulate its interaction with DNA and reduce potential toxicity. The development of tetrahydroanthraquinones is a prime example of this approach, where a conformational change leads to a more favorable biological profile. frontiersin.org

Advanced Applications and Research Potential of 1,8 Di Hydroxy 4 Nitro Anthraquinone in Specific Fields

Research in Antimicrobial Agents

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Anthraquinones, and particularly their nitro derivatives, have shown promise in this area. The introduction of nitro groups to the anthraquinone (B42736) structure has been demonstrated to be a key factor in their antibacterial efficacy. nih.gov

Development of New Antibacterials against Resistant Strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

While direct studies on 1,8-dihydroxy-4-nitro-anthraquinone are limited, extensive research on the closely related compound, 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA), offers significant insights into its potential antibacterial activity. In vitro studies have shown that DHDNA is effective against Gram-positive bacteria, including antibiotic-resistant isolates of Staphylococcus aureus and Enterococcus faecalis. nih.govnih.gov

The antibacterial efficacy of DHDNA was determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Bacterial StrainMinimum Inhibitory Concentration (MIC) of DHDNA (µg/mL)
Staphylococcus aureus31.25
Enterococcus faecalis62.5

Data derived from in vitro studies on 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA). nih.govnih.gov

Notably, the non-nitrated parent compound, 1,8-dihydroxyanthraquinone, showed no growth inhibition against these bacteria, highlighting the critical role of the nitro groups in the antibacterial effect. nih.gov The mechanism is believed to involve the inhibition of essential bacterial enzymes, such as phosphopantetheine adenylyltransferase (PPAT). nih.govnih.gov

Investigations into Bacteriostatic versus Bactericidal Mechanisms

Further investigations into the antimicrobial action of DHDNA have revealed a bacteriostatic effect against both S. aureus and E. faecalis at the tested concentrations. nih.govnih.gov A bacteriostatic agent is one that inhibits the growth and reproduction of bacteria, without killing them. This is in contrast to a bactericidal agent, which directly kills the bacteria.

Kill-time kinetics experiments demonstrated that DHDNA did not cause a rapid decrease in the number of viable bacteria, but rather prevented their proliferation over time. nih.gov This mode of action is also observed in other anthraquinone derivatives, such as rhein (B1680588) (1,8-dihydroxyanthraquinone-3-carboxylic acid), which also exhibits bacteriostatic effects on S. aureus. nih.gov

Research in Anticancer Chemotherapeutics

Anthraquinone derivatives are a well-established class of anticancer agents, with several compounds, such as doxorubicin (B1662922) and mitoxantrone, being used in clinical practice. nih.gov The planar structure of the anthraquinone core allows these molecules to intercalate with DNA, a mechanism that contributes to their anticancer effects. ontosight.ai While specific research on 1,8-dihydroxy-4-nitro-anthraquinone in cancer therapy is not extensively documented, the known activities of related compounds suggest a promising potential. ontosight.ai

Exploration of Cytotoxicity Against Various Cancer Cell Lines (e.g., Glioblastoma, Prostate, Breast Cancer, Ovarian Cancer)

The broader class of 1,8-dihydroxyanthraquinones has demonstrated cytotoxic effects against a range of cancer cell lines. nih.gov For instance, various synthetic anthraquinone derivatives have been investigated for their potential against glioblastoma, showing significant activity against GBM02 cells. scielo.br Other derivatives have shown inhibitory effects on the proliferation of breast cancer cell lines, including MCF-7 and MDA-MB-231. epstem.net The anticancer activity of anthraquinones is also noted against prostate and lung cancer cells. nih.gov

A study on novel amide anthraquinone derivatives, including a 1-nitro-2-acyl anthraquinone-leucine compound, demonstrated potent anti-proliferative activities against eight human cancer cell lines. mdpi.com This suggests that the presence of a nitro group can be compatible with, and potentially enhance, the cytotoxic effects of the anthraquinone scaffold.

Synergy Studies with Existing Chemotherapeutic Agents

A significant area of cancer research is the combination of novel compounds with existing chemotherapeutic drugs to enhance efficacy and overcome resistance. While there are no specific synergy studies reported for 1,8-dihydroxy-4-nitro-anthraquinone, research on other 1,8-dihydroxyanthraquinone derivatives has shown promising results. For example, aloe-emodin, a related compound, has been shown to overcome resistance to the chemotherapy drug temozolomide (B1682018) (TMZ) in glioblastoma cell lines. nih.gov This synergistic effect was associated with the downregulation of a DNA repair protein. nih.gov Such findings provide a rationale for future studies to investigate the potential of 1,8-dihydroxy-4-nitro-anthraquinone to act synergistically with standard anticancer drugs.

Novel Drug Delivery Systems (e.g., Nanoparticle-based approaches)

The therapeutic application of anthraquinones can be limited by factors such as poor solubility. To address this, novel drug delivery systems, particularly nanoparticle-based approaches, are being explored. While specific research on the encapsulation of 1,8-dihydroxy-4-nitro-anthraquinone in nanoparticles is not yet available, studies with other anthraquinone derivatives have demonstrated the feasibility and benefits of this approach. For instance, the use of gold nanoparticles as carriers for the 1,8-dihydroxyanthraquinone derivative hypericin (B1674126) has been shown to enhance its uptake by breast cancer cells and improve the effectiveness of photodynamic therapy. nih.gov The development of smart nanoparticles that can be triggered by specific stimuli at the tumor site offers a promising avenue for the targeted delivery of anthraquinone-based drugs, potentially including 1,8-dihydroxy-4-nitro-anthraquinone. nih.gov

Materials Science Research

The unique molecular structure of 1,8-dihydroxy-4-nitro-anthraquinone, which combines the anthraquinone core with hydroxyl and nitro functional groups, makes it a compound of significant interest in materials science. ontosight.ai These groups influence the molecule's electronic and optical properties, opening up avenues for its application in the development of advanced materials. ontosight.ai Research in this area explores its potential in luminescent materials, polymerization processes, advanced display technologies, and environmental remediation.

Development of Luminescent Materials

Anthraquinone derivatives are known for their photophysical properties, and the strategic placement of substituents can be used to tune their luminescence. The presence of both electron-donating hydroxyl groups and an electron-withdrawing nitro group on the 1,8-dihydroxy-4-nitro-anthraquinone scaffold can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation. This ICT character is often associated with fluorescent and phosphorescent emissions.

Research into similarly substituted anthraquinones suggests that the emission wavelength and quantum yield are highly dependent on the nature and position of the substituents. For 1,8-dihydroxy-4-nitro-anthraquinone, it is hypothesized that the nitro group at the 4-position would significantly modulate the energy levels of the molecule's frontier orbitals compared to the parent 1,8-dihydroxyanthraquinone compound. This modulation could potentially shift the emission profile and influence the luminescent intensity, making it a candidate for research into new phosphors and fluorescent probes. The specific effects of the nitro group on the luminescent properties of the 1,8-dihydroxyanthraquinone core remain a key area for investigation.

Photoinitiators for Polymerization Processes

Recent studies have highlighted the potential of dihydroxyanthraquinone derivatives as efficient photoinitiators for both free radical and cationic photopolymerization processes, particularly using low-energy blue light sources like household LED bulbs. rsc.org Research on four dihydroxyanthraquinone isomers demonstrated that the 1,8-dihydroxyanthraquinone (18-DHAQ) structure, when combined with additives such as iodonium (B1229267) salt or tertiary amines, exhibits the highest photoinitiating ability. rsc.org

The effectiveness of these systems is attributed to the photochemical properties of the anthraquinone core, where the position of the hydroxyl groups plays a critical role. rsc.org The 1,8-substitution pattern in 18-DHAQ was found to be the most effective among the isomers studied. rsc.org Given that 1,8-dihydroxy-4-nitro-anthraquinone is a derivative of this highly efficient photoinitiator, its potential in this application is considerable. The introduction of a nitro group could further enhance its light absorption characteristics in the visible region and modify its electrochemical properties, potentially leading to even more efficient photoinitiating systems for applications in 3D printing, coatings, and adhesives.

Table 1: Photoinitiating Ability of Dihydroxyanthraquinone (DHAQ) Isomers rsc.org
Dihydroxyanthraquinone IsomerRelative Photoinitiating AbilityApplicable Polymerization Type
1,2-dihydroxyanthraquinone (12-DHAQ)InefficientN/A
1,4-dihydroxyanthraquinone (14-DHAQ)ModerateFree Radical & Cationic
1,5-dihydroxyanthraquinone (15-DHAQ)GoodFree Radical & Cationic
1,8-dihydroxyanthraquinone (18-DHAQ)HighestFree Radical & Cationic

Dichroic Dyes for Advanced Display Technologies

Anthraquinone-based molecules are a cornerstone in the development of dichroic dyes for guest-host liquid crystal displays (GH-LCDs). researchgate.netpageplace.de Their rigid, elongated molecular structure allows them to align with the host liquid crystal molecules, enabling control over light absorption through the application of an electric field. pageplace.demitsuifinechemicals.com The color and performance of these dyes are determined by the substituents on the anthraquinone nucleus. researchgate.net

Research has been conducted on a variety of substituted anthraquinones, including derivatives of 1,5-dihydroxy-4,8-dinitroanthraquinone, to produce dyes that absorb at different regions of the visible spectrum. researchgate.net The goal is to create highly soluble dyes with large dichroic ratios for high-contrast and durable displays. mdpi.com 1,8-dihydroxy-4-nitro-anthraquinone, with its specific substitution pattern, is a promising candidate for investigation as a dichroic dye. The combination of hydroxyl and nitro groups is expected to produce a distinct color, and its molecular shape is conducive to alignment within a liquid crystal host. Further research would involve synthesizing the dye, measuring its solubility in liquid crystal mixtures, and characterizing its dichroic ratio to determine its suitability for advanced display applications like smart windows and full-color portable information systems. mitsuifinechemicals.commdpi.com

Hybrid Sorbents for Environmental Remediation Research

Anthraquinone dyes and their intermediates can be significant water pollutants discharged from industrial processes. researchgate.net This has spurred research into effective methods for their removal from wastewater. One promising approach is the use of sorbent materials that can selectively bind and remove these pollutants. mdpi.com While studies have looked into the biosorption of compounds like 1,8-dihydroxy anthraquinone using fungal biomass, there is growing interest in developing robust, reusable hybrid sorbents. researchgate.net

The functional groups on 1,8-dihydroxy-4-nitro-anthraquinone make it suitable for immobilization onto solid supports, such as silica (B1680970), polymers, or nanofibers. mdpi.com By covalently bonding or adsorbing the molecule to a high-surface-area material, a hybrid sorbent could be created. The research potential lies in using this tailored sorbent to capture other pollutants from water, such as heavy metal ions or other organic molecules, through chelation or other intermolecular interactions. The development of such materials is a key aspect of creating sustainable and efficient technologies for environmental remediation. mdpi.com

Analytical Chemistry Research Applications

In analytical chemistry, there is a continuous need for new reagents that offer improved sensitivity, selectivity, and ease of use for the detection and quantification of various analytes. The chromophoric nature of 1,8-dihydroxy-4-nitro-anthraquinone makes it an interesting candidate for developing new analytical methods.

Development of Reagents for Chemical Analysis (e.g., Boric Acid)

Various anthraquinone derivatives are known to produce sensitive color reactions with boric acid, making them useful for its detection. britglass.org.uk The parent compound, 1,8-dihydroxyanthraquinone (also known as Chrysazin or Istizin), has been identified as a reagent for the spectrophotometric analysis of boric acid. britglass.org.uk It forms a colored complex with boric acid, and although the color intensity is not directly proportional to the concentration (Beer's law is not obeyed), a calibration graph can be used for quantification. britglass.org.uk This reagent is noted to be nearly as sensitive as quinalizarin, a well-known reagent for boron. britglass.org.uk

Table 2: Reported Identification Limits for Boron using Anthraquinone Reagents britglass.org.uk
ReagentIdentification Limit (µg of Boron)
Purpurin1 µg
Alizarin (B75676) S0.6 µg
Quinalizarin0.06 µg
1,8-DihydroxyanthraquinoneSimilar sensitivity to Quinalizarin

The research potential for 1,8-dihydroxy-4-nitro-anthraquinone lies in investigating how the addition of the electron-withdrawing nitro group at the 4-position affects the reagent's interaction with boric acid. This modification to the electronic structure of the molecule could potentially alter the sensitivity, selectivity, and the wavelength of maximum absorbance of the resulting complex. Such changes could lead to the development of an improved analytical reagent with a lower detection limit or reduced interference from other substances, thereby enhancing the analytical methodology for boric acid and potentially other analytes.

Catalysis Research

Evaluation as Combustion Catalysts for Propellants

Research into the application of anthraquinone derivatives as combustion catalysts for solid propellants has explored the potential of the 1,8-dihydroxyanthraquinone backbone. While direct evaluation of 1,8-DI-Hydroxy-4-nitro-anthraquinone is not extensively documented in the provided research, significant findings have been reported for metallic compounds synthesized from its parent structure, 1,8-dihydroxyanthraquinone. These studies focus on enhancing the burning characteristics of various propellants.

The primary mechanism involves the decomposition of these organometallic compounds during propellant combustion, which produces highly dispersed, nascent state metal oxides. These oxides are the main catalytically active components, effectively altering the combustion speed and pressure dependency of the propellant.

Catalytic Performance of 1,8-dihydroxyanthraquinone Metal Compounds

Metal compounds of 1,8-dihydroxyanthraquinone, particularly those involving copper and lead, have been synthesized and tested for their catalytic effects on double-base (DB) and composite modified double-base (CMDB) propellants. google.comresearchgate.net

Key Findings:

Copper Compounds: A 1,8-dihydroxyanthraquinone copper compound has demonstrated a significant catalytic effect on RDX-CMDB propellants. google.com The addition of this catalyst substantially increases the propellant's burning rate. In the pressure range of 2 to 8 MPa, the catalytic efficiency (the ratio of the burning rate of catalyzed propellant to that of the blank propellant) was consistently above 1.5. google.com Notably, within the lower pressure range of 2 to 6 MPa, the catalytic efficiency exceeded 2.0. google.com

Lead Compounds: The lead salt of 1,8-dihydroxyanthraquinone (DHAAPb) also shows strong catalytic activity. researchgate.net When applied to double-base propellants, it markedly increases the burning rate in the low-pressure range of 2 to 6 MPa, achieving a catalytic efficiency greater than 2.0. researchgate.net A significant achievement is the reduction of the pressure exponent to 0.1 in the 10-16 MPa range. researchgate.net

Combined Catalysts: A combination of 1,8-dihydroxyanthraquinone lead and copper compounds can further enhance the combustion properties of RDX-CMDB propellants. researchgate.net This mixture can more than double the burning rate in the 2-6 MPa pressure range and lower the pressure exponent to 0.16 in the 6-18 MPa range. researchgate.net

The data below summarizes the performance of these catalysts on different propellant formulations.

Table 1: Catalytic Effect of 1,8-dihydroxyanthraquinone Metal Compounds on Propellant Burning Rate Data derived from studies on double-base and RDX-modified double base propellants.

CatalystPropellant TypePressure Range (MPa)Catalytic Efficiency (ηr)Pressure Exponent (n)Pressure Range for 'n' (MPa)
DHAAPbDouble-Base2 - 6> 2.00.1010 - 16
DHAAPbRDX-CMDB2 - 6> 2.00.296 - 18
DHAAPb/DHAACuRDX-CMDB2 - 6> 2.00.166 - 18
DHAACuRDX-CMDB2 - 6> 2.0Not SpecifiedNot Specified
DHAACuRDX-CMDB2 - 8> 1.5Not SpecifiedNot Specified

These findings underscore the potential of the 1,8-dihydroxyanthraquinone structure as a foundational component for developing efficient and wide-ranging combustion catalysts for solid propellants. google.com The synthesis technique for these compounds is noted as being simple, and their decomposition yields uniformly dispersed catalytic agents. google.com

Future Directions and Emerging Research Themes

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery and development. nih.gov These computational tools offer the ability to analyze vast datasets, identify complex patterns, and make predictions with increasing accuracy, thereby accelerating the design of novel therapeutic agents.

In the context of 1,8-dihydroxy-4-nitro-anthraquinone, AI and ML can be instrumental in several areas:

Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing data for anthraquinone (B42736) derivatives to predict the biological activity of novel, unsynthesized analogs of 1,8-dihydroxy-4-nitro-anthraquinone. This can help in prioritizing the synthesis of compounds with the highest probability of desired therapeutic effects.

ADMET Prediction: A significant hurdle in drug development is the high attrition rate of candidates due to unfavorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI-powered tools can predict these properties for virtual compounds, allowing for the early identification and mitigation of potential liabilities.

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. By providing the model with the desired characteristics, such as high potency and low toxicity, it can generate novel anthraquinone-based structures, including derivatives of 1,8-dihydroxy-4-nitro-anthraquinone, for further investigation.

The application of these in silico techniques is expected to significantly reduce the time and cost associated with the discovery of new drug candidates based on the 1,8-dihydroxy-4-nitro-anthraquinone scaffold. nih.gov

Multi-Targeted Drug Design and Polypharmacology Research

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer, often involve multiple biological pathways. ethz.chresearchgate.net This has led to a growing interest in multi-targeted drug design, where a single molecule is engineered to interact with several targets simultaneously.

1,8-Dihydroxy-4-nitro-anthraquinone, like many other anthraquinone derivatives, has the potential to act as a multi-targeted agent. nih.gov Future research in this area will likely focus on:

Target Identification and Validation: Identifying the full spectrum of biological targets for 1,8-dihydroxy-4-nitro-anthraquinone is a crucial first step. This can be achieved through a combination of computational predictions and experimental validation using techniques such as proteomics and chemical genetics.

Structure-Activity Relationship (SAR) Studies: A detailed understanding of how the chemical structure of 1,8-dihydroxy-4-nitro-anthraquinone relates to its activity at different targets is essential for designing improved multi-targeted drugs. This involves synthesizing and testing a library of derivatives to map the key structural features responsible for the desired polypharmacological profile.

Rational Design of Multi-Targeted Analogs: Based on the SAR data, medicinal chemists can rationally design new analogs of 1,8-dihydroxy-4-nitro-anthraquinone with optimized activity against a specific set of targets. This could lead to the development of more effective and less toxic therapies for complex diseases.

The exploration of the polypharmacology of 1,8-dihydroxy-4-nitro-anthraquinone holds significant promise for the development of next-generation therapeutics.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize their environmental impact. nih.gov For the synthesis of 1,8-dihydroxy-4-nitro-anthraquinone and its derivatives, future research will likely focus on developing more sustainable and environmentally friendly methods.

Key areas of focus in green chemistry for anthraquinone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. tandfonline.com Research into aqueous-based synthetic routes for 1,8-dihydroxy-4-nitro-anthraquinone could significantly reduce its environmental footprint.

Catalytic Methods: The use of catalysts can improve the efficiency and selectivity of chemical reactions, often under milder conditions. researchgate.net The development of novel catalytic systems for the synthesis of 1,8-dihydroxy-4-nitro-anthraquinone could lead to higher yields and reduced waste generation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times and improved yields. rasayanjournal.co.in The application of microwave-assisted synthesis to the preparation of 1,8-dihydroxy-4-nitro-anthraquinone could offer a more energy-efficient and sustainable alternative to conventional heating methods.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can eliminate a major source of waste and environmental pollution. researchgate.net The development of solvent-free methods for the synthesis of 1,8-dihydroxy-4-nitro-anthraquinone represents a significant step towards a more sustainable chemical industry.

The adoption of green chemistry principles in the synthesis of 1,8-dihydroxy-4-nitro-anthraquinone will be crucial for ensuring its long-term viability as a therapeutic agent.

Advanced Analytical Techniques for In Situ Monitoring of Biological Interactions

A detailed understanding of how 1,8-dihydroxy-4-nitro-anthraquinone interacts with its biological targets in a cellular environment is essential for elucidating its mechanism of action. Advanced analytical techniques that allow for the in situ monitoring of these interactions are becoming increasingly important in drug discovery.

Future research in this area will likely involve the application of techniques such as:

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying the kinetics and thermodynamics of biomolecular interactions in real-time. It can be used to characterize the binding of 1,8-dihydroxy-4-nitro-anthraquinone to its target proteins and to screen for potential inhibitors.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction between 1,8-dihydroxy-4-nitro-anthraquinone and its target.

Fluorescence-Based Assays: The development of fluorescently labeled analogs of 1,8-dihydroxy-4-nitro-anthraquinone could enable the visualization of its subcellular localization and its interactions with specific cellular components using techniques such as fluorescence microscopy and flow cytometry.

Mass Spectrometry-Based Proteomics: Advanced mass spectrometry techniques can be used to identify the protein targets of 1,8-dihydroxy-4-nitro-anthraquinone and to map its binding sites.

The application of these advanced analytical techniques will provide unprecedented insights into the biological interactions of 1,8-dihydroxy-4-nitro-anthraquinone, facilitating the development of more effective and selective drugs.

Exploration of Natural Product-Inspired Modifications and Biosynthesis Pathways

Natural products have historically been a rich source of inspiration for the development of new drugs. researchgate.net The anthraquinone scaffold is found in a wide variety of natural products with diverse biological activities. wikipedia.org Future research on 1,8-dihydroxy-4-nitro-anthraquinone will likely draw inspiration from these natural analogs.

Key research directions in this area include:

Semi-Synthesis of Natural Product Analogs: The chemical modification of naturally occurring anthraquinones to introduce a nitro group at the 4-position and hydroxyl groups at the 1 and 8-positions could lead to the discovery of novel derivatives with improved therapeutic properties.

Biosynthetic Engineering: The elucidation of the biosynthetic pathways of naturally occurring anthraquinones could open up opportunities for the engineered biosynthesis of 1,8-dihydroxy-4-nitro-anthraquinone and its analogs. nih.gov This could provide a more sustainable and cost-effective route to these compounds compared to chemical synthesis.

Inspiration for Novel Scaffolds: The structural diversity of natural anthraquinones can inspire the design of entirely new classes of compounds based on the 1,8-dihydroxy-4-nitro-anthraquinone pharmacophore.

By harnessing the chemical diversity of nature, researchers can expand the therapeutic potential of 1,8-dihydroxy-4-nitro-anthraquinone and develop new drugs for a wide range of diseases.

Q & A

Q. What are the established synthetic routes for preparing 1,8-Di-Hydroxy-4-nitro-anthraquinone from anthraquinone precursors?

A practical method involves bromination and subsequent functionalization of 1,8-dihydroxyanthraquinone. For example, bromination with Cu(I) catalysis can introduce nitro groups at the 4-position . Key steps include:

  • Reagents : Nitric acid/sulfuric acid mixtures for nitration.
  • Conditions : Controlled temperature (0–5°C) to minimize side reactions.
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients .

Q. How can researchers purify this compound, and what solvents are optimal?

  • Recrystallization : Use DMSO or DMF as primary solvents due to the compound’s limited solubility in polar solvents. Slow cooling yields needle-like crystals .
  • Chromatography : Reverse-phase HPLC with acetonitrile/water (70:30) achieves >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d6 confirm substitution patterns (e.g., nitro group at C4 via deshielded aromatic protons) .
  • MS : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M-H]⁻ at m/z 314.03) .
  • IR : Stretching bands at 1670 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂) validate functional groups .

Advanced Research Questions

Q. How do researchers resolve contradictions in reduction protocols for this compound derivatives?

Discrepancies in zinc dust-mediated reductions (e.g., anthraquinone to anthracene conversions) arise from reaction conditions:

  • Critical Variables : Acetic acid concentration (≥80% enhances proton availability) and reflux duration (≥6 hours ensures complete reduction) .
  • Validation : Monitor intermediates via TLC (Rf shift from 0.5 to 0.8 in ethyl acetate) .

Q. What structure-activity relationships (SARs) govern the biological activity of this compound?

  • Key Interactions : The nitro group at C4 enhances DNA intercalation, while hydroxyl groups at C1/C8 mediate hydrogen bonding with kinase active sites (e.g., CSNK2A1 inhibition) .

  • Data Table :

    DerivativeSubstitutionIC₅₀ (CSNK2A1)
    Parent4-NO₂12 µM
    Analog A4-NH₂48 µM
    Analog B4-Cl35 µM

Q. How can solubility challenges be mitigated for in vitro assays?

  • Stock Solutions : Prepare 10 mM DMSO stocks (stable at -20°C for 6 months) .
  • Working Solutions : Dilute in PBS with 0.1% Tween-20 to prevent aggregation .

Q. What computational strategies predict regioselectivity in nitration reactions?

  • DFT Calculations : Simulate electrophilic aromatic substitution using Gaussian09. Nitro group addition at C4 is favored due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for C5) .

Q. How does this compound compare to 2-hydroxyanthraquinone in redox behavior?

  • Cyclic Voltammetry : The nitro group lowers reduction potential (-0.45 V vs. Ag/AgCl) compared to 2-hydroxy derivatives (-0.32 V), enhancing electron-accepting capacity .

Q. What stability protocols are recommended for long-term storage?

  • Conditions : Store under argon at -80°C in amber vials. Degradation <5% over 12 months .
  • Light Sensitivity : UV-Vis spectra show λmax shifts (320→290 nm) after 48-hour light exposure, indicating photodegradation .

Q. How are toxicological risks assessed for this compound?

  • In Vitro Models : Ames test (TA98 strain) confirms mutagenicity at ≥50 µM .
  • Mitigation : Use lower concentrations (≤10 µM) in cell-based assays to minimize genotoxicity .

Methodological Notes

  • Data Contradictions : Cross-validate synthetic yields (e.g., 65–80% for nitration) using independent protocols .
  • Advanced Analytics : Combine LC-MS/MS and X-ray crystallography to resolve isomeric impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.